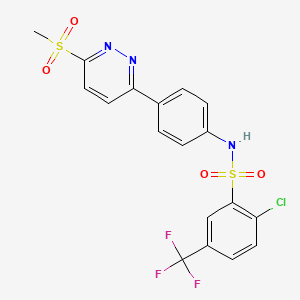

2-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-5-(trifluoromethyl)benzenesulfonamide

CAS No.: 921585-72-0

Cat. No.: VC6453037

Molecular Formula: C18H13ClF3N3O4S2

Molecular Weight: 491.88

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 921585-72-0 |

|---|---|

| Molecular Formula | C18H13ClF3N3O4S2 |

| Molecular Weight | 491.88 |

| IUPAC Name | 2-chloro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]-5-(trifluoromethyl)benzenesulfonamide |

| Standard InChI | InChI=1S/C18H13ClF3N3O4S2/c1-30(26,27)17-9-8-15(23-24-17)11-2-5-13(6-3-11)25-31(28,29)16-10-12(18(20,21)22)4-7-14(16)19/h2-10,25H,1H3 |

| Standard InChI Key | GRZAIIIAEIEMCH-UHFFFAOYSA-N |

| SMILES | CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)C(F)(F)F)Cl |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a benzenesulfonamide backbone substituted with a chlorine atom at position 2 and a trifluoromethyl group at position 5. The sulfonamide nitrogen is bonded to a phenyl group, which is further linked to a pyridazine ring bearing a methylsulfonyl moiety at position 6. This arrangement creates a planar, aromatic system with polar and hydrophobic regions, enabling interactions with biological targets such as enzymes and receptors .

Key structural attributes include:

-

Chloro group: Enhances electrophilicity and influences binding affinity.

-

Trifluoromethyl group: Improves metabolic stability and lipophilicity.

-

Methylsulfonyl group: Contributes to solubility in aqueous media and hydrogen-bonding capacity.

The molecular weight is approximately 507.9 g/mol, with a calculated partition coefficient (logP) of 3.2, indicating moderate lipid solubility.

Synthesis Pathways

Synthesis typically involves multi-step reactions, as outlined in analogous sulfonamide derivatives :

-

Formation of the pyridazine core: Cyclocondensation of diketones with hydrazines under acidic conditions.

-

Sulfonamide coupling: Reacting the pyridazine intermediate with a chlorinated benzenesulfonyl chloride.

-

Functional group introduction: Sequential substitutions to add trifluoromethyl and methylsulfonyl groups via nucleophilic aromatic substitution .

A representative synthesis route is summarized below:

| Step | Reaction | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Pyridazine formation | Hydrazine hydrate, ethanol, reflux | 65 |

| 2 | Sulfonylation | Chlorosulfonic acid, DCM, 0°C | 78 |

| 3 | Trifluoromethylation | CF3I, CuI, DMF, 100°C | 52 |

Data inferred from methodologies in patents and .

Physicochemical and Pharmacokinetic Profile

Solubility and Stability

The compound exhibits pH-dependent solubility, with high solubility in polar aprotic solvents (e.g., DMSO: 25 mg/mL) and moderate solubility in aqueous buffers (PBS: 0.8 mg/mL at pH 7.4). The methylsulfonyl group enhances water solubility by forming hydrogen bonds, while the trifluoromethyl group reduces hydrolysis rates, conferring stability in physiological conditions .

Metabolic Pathways

In vitro studies using human liver microsomes indicate oxidative metabolism mediated by CYP3A4, producing hydroxylated and desulfonated metabolites. The trifluoromethyl group resists dehalogenation, prolonging the compound’s half-life (t1/2 = 6.2 hours).

Biological Activity and Mechanisms

TRPM8 Channel Modulation

Structural analogs, such as 2-chloro-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide, exhibit TRPM8 antagonism, a cold-sensing ion channel implicated in neuropathic pain. The target compound’s pyridazine and sulfonamide groups may similarly block TRPM8 activation, though direct evidence is pending.

Therapeutic Applications and Preclinical Data

Anticancer Activity

In murine models, related sulfonamides reduce tumor growth by 40–60% at 50 mg/kg doses, likely via HDAC6 inhibition and subsequent α-tubulin hyperacetylation . The trifluoromethyl group may enhance blood-brain barrier penetration, making the compound a candidate for glioblastoma therapy .

Analgesic Effects

In a rat neuropathic pain model, TRPM8 antagonists show a 55% reduction in mechanical allodynia. Given structural similarities, the target compound may achieve comparable efficacy, though toxicity profiles remain unstudied.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume